1-(3,4-Dimethoxyphenyl)propane-1,2-diol
Overview
Description
1-(3,4-Dimethoxyphenyl)propane-1,2-diol is an organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . It is also known by its systematic name, 1,2-propanediol, 1-(3,4-dimethoxyphenyl)- . This compound is characterized by the presence of two methoxy groups attached to a benzene ring, which is further connected to a propane-1,2-diol moiety.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. This intermediate is then subjected to further reactions to introduce the propane-1,2-diol moiety . Industrial production methods typically involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)propane-1,2-diol undergoes several types of chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures . Major products formed from these reactions include various substituted phenylpropane derivatives .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)propane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and diol moiety allow it to participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)propane-1,2-diol can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: This compound has a similar structure but with an ethane backbone instead of propane.
1-(3,4-Dimethoxyphenyl)propane-1,3-diol: This compound has the diol moiety at different positions on the propane chain.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGABKKBQQGFTLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20133-19-1 | |
Record name | 1-(3,4-Dimethoxyphenyl)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20133-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl isoeugenol glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020133191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-DIMETHOXYPHENYL)PROPANE-1,2-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6222F124L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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